3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a piperidine ring and a picolinoyl group. This unique structure contributes to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of this compound are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its targets (kinases) by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction can lead to the inhibition of kinase function, which is closely linked to tumor proliferation and survival .
Biochemical Pathways
The compound affects the biochemical pathways related to kinase function. Kinase inhibition can disrupt the signaling pathways that are essential for tumor proliferation and survival . The downstream effects of this disruption can lead to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetic properties of the compound suggest good traditional drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of kinase function and the inhibition of tumor proliferation and survival . This can lead to the inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the picolinoyl group: The picolinoyl group can be attached through an acylation reaction using picolinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibiting antimycobacterial activity.
Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: Targeting EGFR proteins with anticancer potential.
Uniqueness
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring and a picolinoyl group sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-14-4-3-9-20-16(14)21-12-23(17)13-6-10-22(11-7-13)18(25)15-5-1-2-8-19-15/h1-5,8-9,12-13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUACVDMCVROJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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